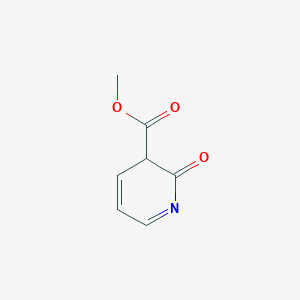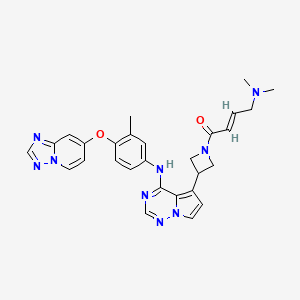![molecular formula C10H15N5O2 B12362254 8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an amino group, a butenyl side chain, and a dihydropurine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine precursor with an appropriate butenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and butenyl side chain can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
8-amino-7-oxononanoate: A related compound involved in biotin biosynthesis.
8-aminoquinoline: Known for its antimalarial properties.
7-keto-8-amino-pelargonic acid: Another compound in the same family with distinct biological activities.
Uniqueness
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione is unique due to its specific structural features and the combination of functional groups. This uniqueness contributes to its diverse range of applications and potential as a versatile research tool.
Propiedades
Fórmula molecular |
C10H15N5O2 |
|---|---|
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4,6-7H,5H2,1-2H3,(H2,11,12)(H,13,16,17)/b4-3+ |
Clave InChI |
WYFAUGVKCXEUNT-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CN1C2C(N=C1N)N(C(=O)NC2=O)C |
SMILES canónico |
CC=CCN1C2C(N=C1N)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


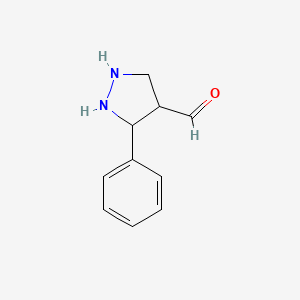
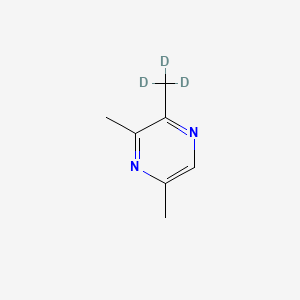
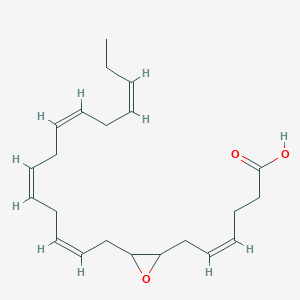
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
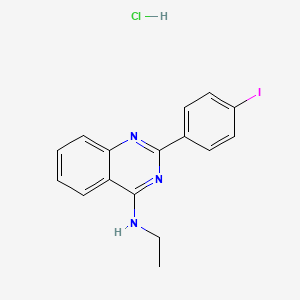
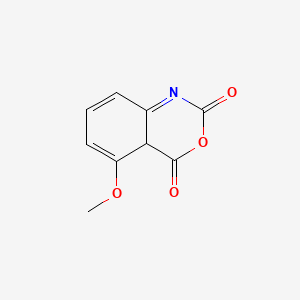
![(2S,3S,4S,5R,6R)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12362195.png)
![N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B12362205.png)


![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)
